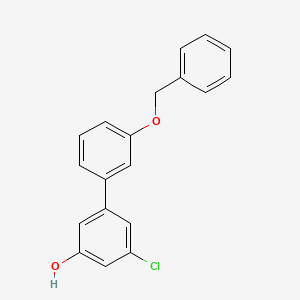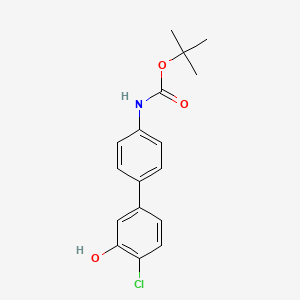![molecular formula C16H16ClNO3S B6382336 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262002-21-0](/img/structure/B6382336.png)
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied due to its potential applications in a variety of scientific fields. This compound is a phenolic derivative and is composed of a phenolic ring with a sulfur-containing substituent. It is a highly polar compound, which can be used to create a variety of products, such as organic solvents, surfactants, and other compounds. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is not fully understood. However, it is believed to act as a catalyst for the oxidation of organic compounds and as a reagent for the synthesis of organic compounds. It has also been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied for its potential biochemical and physiological effects. This compound has been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. It has also been studied for its potential to act as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has several advantages and limitations when used in lab experiments. This compound is highly polar, which makes it useful for a variety of applications. It is also an inexpensive compound, which makes it attractive for use in experiments. However, this compound is also highly toxic, and it can be difficult to handle in a laboratory setting.
Zukünftige Richtungen
Due to its potential applications, 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has many potential future directions. These include further research into its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. Additionally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential for use as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases. Further research could also be conducted into the potential for this compound to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. Finally, research could be conducted into the potential for this compound to be used in the development of new drugs and treatments.
Synthesemethoden
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) can be synthesized in a variety of ways. One method is to use an oxidation reaction with a nitric acid solution. This process involves the use of a nitric acid solution and a copper catalyst to oxidize the starting material, 2-chloro-4-sulfophenol. The reaction is carried out at a temperature of 80-90°C, and the resulting product is 2-chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%).
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied extensively in the scientific community due to its potential applications in a variety of fields. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. This compound has been used in a variety of research studies to investigate its potential as a catalyst, as a reagent, and for its potential applications in drug synthesis.
Eigenschaften
IUPAC Name |
2-chloro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-11-13(5-8-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZTZWXENZSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686206 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-21-0 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)



![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)